molecular formula C7H5ClN2O3 B107470 2-氯-5-硝基苯甲酰胺 CAS No. 16588-15-1

2-氯-5-硝基苯甲酰胺

货号 B107470
CAS 编号: 16588-15-1
分子量: 200.58 g/mol
InChI 键: SDHXWAPVLOGAJR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Chloro-5-nitrobenzamide is a chemical compound that has garnered interest in various fields of research due to its potential applications as a building block for pharmaceuticals and its role in chemical synthesis. The compound's derivatives have been explored for their potential as drugs and for their reactivity in chemical reactions .

Synthesis Analysis

The synthesis of derivatives of 2-Chloro-5-nitrobenzamide has been achieved through various methods. A catalyst-free microwave-assisted amination of 5-nitro-2-chlorobenzoic acid with different amines has been reported, yielding high isolated yields within a short time frame and without the need for solvents or catalysts . Another study focused on the synthesis of N,N-Diethyl-5-chloro-2-(4-chlorophenoxy)-4-nitroaniline from 2,5-dichloronitrobenzene, which involved multiple steps including oxidation, etherification, reduction, alkylation, and further oxidation .

Molecular Structure Analysis

The molecular structure of 2-Chloro-5-nitrobenzamide and its derivatives has been characterized using various spectroscopic and X-ray diffraction techniques. For instance, the molecular salts of 2-Chloro-4-nitrobenzoic acid were structurally characterized, demonstrating the importance of halogen bonds in the stabilization of these molecular adducts . Additionally, the crystal structure of a pharmaceutical co-crystal involving 2-chloro-4-nitrobenzoic acid was determined, revealing the association of molecules via hydrogen bonds and the formation of a ribbon architecture .

Chemical Reactions Analysis

The reactivity of 2-Chloro-5-nitrobenzamide derivatives in chemical reactions has been explored in several studies. The reductive chemistry of a novel hypoxia-selective cytotoxin, which is a derivative of 2-Chloro-5-nitrobenzamide, was investigated, revealing the selective toxicity for hypoxic cells due to the enzymatic reduction of one of the nitro groups . Another study described the use of 4-Chloro-2-fluoro-5-nitrobenzoic acid, a related compound, as a building block for the solid-phase synthesis of various heterocyclic scaffolds, highlighting its versatility in heterocyclic oriented synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Chloro-5-nitrobenzamide derivatives have been studied, with a focus on their solid-state behavior and potential pharmaceutical applications. The antiviral agent 2-Chloro-4-nitrobenzoic acid was found to exist as a dimorph in the solid state, and its co-crystal with nicotinamide exhibited higher thermal stability than the pure compounds . The hypoxic selectivity of various regioisomers of a hypoxia-selective cytotoxin related to 2-Chloro-5-nitrobenzamide was also assessed, indicating differences in cytotoxicity and bioreduction under hypoxic conditions .

科学研究应用

2-氯-5-硝基苯甲酰胺的科学研究应用

  1. 抗糖尿病潜力
    一项研究合成了2-氯-5-硝基苯甲酰胺衍生物,并评估了它们的抗糖尿病潜力,发现某些衍生物对α-葡萄糖苷酶表现出显著的抑制活性,这是一种参与碳水化合物消化的酶(Thakral et al., 2020)

  2. 氢键的研究
    对2-羟基-5-硝基苯甲酰胺进行了Car-Parrinello分子动力学模拟,以研究其氢键。这项研究有助于理解相关化合物中氢键的性质(Brela et al., 2012)

  3. 抗微生物特性
    使用2-氯-5-硝基苯甲酰胺衍生物合成的曼尼希碱基表现出抗多种革兰氏阳性和阴性细菌的活性。这突显了2-氯-5-硝基苯甲酰胺衍生物在开发新的抗微生物药物中的潜力(Joshi et al., 2009)

  4. 对抗非洲人类锥虫病的潜力
    合成了一系列卤代硝基苯甲酰胺化合物,包括2-氯-5-硝基苯甲酰胺的衍生物,并评估了它们对布氏锥虫的有效性,显示出对这种寄生虫的显著活性(Hwang et al., 2010)

  5. 晶体结构的研究
    研究了涉及2-氯-5-硝基苯甲酰胺衍生物的晶体结构,为晶体工程领域做出了贡献,并提供了关于这些化合物的分子相互作用和性质的见解(Saha et al., 2005)

  6. 合成和评估作为抗癌剂的作用
    已合成了某些2-氯-5-硝基苯甲酰胺的衍生物,并评估了它们作为抗癌剂的潜力。这些研究表明了在癌症治疗中使用这些化合物的可能性(Romero-Castro et al., 2011)

  7. 土壤相互作用和环境影响
    研究了2-氯-5-硝基苯甲酰胺衍生物与土壤的相互作用,有助于理解这些化合物的环境影响,特别是在农业应用中(Potter et al., 2016)

安全和危害

2-Chloro-5-nitrobenzamide is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

属性

IUPAC Name

2-chloro-5-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O3/c8-6-2-1-4(10(12)13)3-5(6)7(9)11/h1-3H,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDHXWAPVLOGAJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50301630
Record name 2-chloro-5-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50301630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-nitrobenzamide

CAS RN

16588-15-1
Record name 16588-15-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=145029
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-chloro-5-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50301630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-5-nitrobenzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of 2-chloro-5-nitrobenzoic acid (15.0 g, 74.0 mmol) in 200 mL of dichloromethane was reacted at 24° C. with oxalyl chloride (16.2 mL, 186.0 mmol) and a catalytic amount of dimethylformamide. After 3 hours, the solvent was removed in vacuo, and the residue was redissolved in 200 mL of fresh dichloromethane. The solution was cooled to 0° C., and ammonia was bubbled into the solution for 5 minutes, whereupon the product precipitated from solution. The product was collected by filtration to yield 6.8 g of 2-chloro-5-nitro benzamide, mp 174°-175° C.;
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
16.2 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A mixture of 2-chloro-5-nitrobenzoic acid (15.0 g, 74.0 mmol) and 200 mL of dichloromethane was reacted with oxalyl chloride (16.2 mL, 186.0 mmol) and a catalytic amount of dimethylformamide. The mixture was stirred at 25° C. for 3 hours. The solvent was removed in vacuo, and the residue was redissolved in 200 mL of dichloromethane. The solution was cooled to 0° C., and ammonia was bubbled through the cold solution for 5 minutes, whereupon the product precipitated to form solution. The product was collected by filtration to yield 6.8 g, mp 174°-175° C.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
16.2 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

2-Chloro-5-nitrobenzoic acid (500 g) was added to a mixed solvent of dimethylformamide (500 ml) and toluene (1.5 Liters). Thionyl chloride (217 ml) was added thereto at room temperature with stirring and the mixture was stirred at a refluxing temperature for 3 h. The reaction mixture was then ice-cooled and added dropwise to 28% aqueous amonia (750 ml). The mixture was stirred further for 1 h. The precipitated crystals were collected by filtration, and the crystals were recrystallized from hydrous ethanol to give 2-chloro-5-nitrobenzamide (346 g), melting point: 177–179° C.
Quantity
500 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
217 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-5-nitrobenzamide
Reactant of Route 2
Reactant of Route 2
2-Chloro-5-nitrobenzamide
Reactant of Route 3
Reactant of Route 3
2-Chloro-5-nitrobenzamide
Reactant of Route 4
Reactant of Route 4
2-Chloro-5-nitrobenzamide
Reactant of Route 5
Reactant of Route 5
2-Chloro-5-nitrobenzamide
Reactant of Route 6
Reactant of Route 6
2-Chloro-5-nitrobenzamide

Citations

For This Compound
60
Citations
S Chintharlapalli, S Papineni, M Konopleva… - Molecular …, 2005 - ASPET
… Induction of caveolin-1 by CDDO, CDDO-Me, and CDDO-Im was inhibited by the PPARγ antagonist N-(4′-aminopyridyl-2-chloro-5-nitrobenzamide (T007), whereas higher doses …
Number of citations: 104 molpharm.aspetjournals.org
J Miller, VA Williams - Journal of the American Chemical Society, 1954 - ACS Publications
… ii) sodium 2-chloro-5-nitrobenzoate,3 (iii) and (iv) 2-chloro-5-nitrobenzamide and -anilide, (v) methyl 2-chloro 5-nitrobenzoate,3 (vi) 2… Rate constants for 2-chloro-5-nitrobenzamide 45.35 …
Number of citations: 9 pubs.acs.org
H Bae, JY Jang, SS Choi, JJ Lee, H Kim, A Jo… - Chemical …, 2016 - pubs.rsc.org
… Based on the mechanistic and structural understanding of PPARγ phosphorylation, we selected N-(2-substituted phenyl)-2-chloro-5-nitrobenzamide as a suitable molecular framework …
Number of citations: 36 pubs.rsc.org
C Qin, D Morrow, J Stewart, K Spencer, W Porter… - Molecular Cancer …, 2004 - AACR
… The PPARγ antagonist N-(4′-aminopyridyl)-2-chloro-5-nitrobenzamide (T007) was synthesized in this laboratory and confirmed by gas chromatography-mass spectrometry. Antibodies …
Number of citations: 129 aacrjournals.org
R Paul, T Punniyamurthy - RSC advances, 2012 - pubs.rsc.org
… with N-alkyl substituents, N-benzyl-2-chloro-5-nitrobenzamide and N-benzyl-2-chloro-5-… )-2-chloro-5-nitrobenzamide and N-(4-methylphenyl)-2-chloro-5-nitrobenzamide reacted with 45…
Number of citations: 24 pubs.rsc.org
H Kim, A Jo, SS Choi, H Nam, WG Byun… - Asian Journal of …, 2019 - Wiley Online Library
… As shown in the X-ray co-crystal structure of PPARγ and SB1453, a 2-chloro-5-nitrobenzamide … Therefore, we aimed to replace the 2-chloro-5-nitrobenzamide moiety with different …
Number of citations: 9 onlinelibrary.wiley.com
TM Tarasiuk, TA Volovnenko, KS Popov… - Journal of …, 2014 - Wiley Online Library
… After many attempts, the synthesis of compound 4 has been carried out: commercially available 2-chloro-5-nitrobenzamide 3 has been reduced by in situ generated borane from BF 3 ·…
Number of citations: 5 onlinelibrary.wiley.com
JM Domagala, JP Bader, RD Gogliotti… - Bioorganic & Medicinal …, 1997 - Elsevier
… only compound containing substitution of the parent phenyl rings was the 5,5'-N-diacetyldiamide 10, which was synthesized according to Scheme 2 from the 2-chloro-5-nitrobenzamide …
Number of citations: 62 www.sciencedirect.com
MVA RU - sumobrain.org
A process for preparing 2-aminosubstituted 1, 3-benzothiazine-4-ones is provided which comprises the following step: Formula (I) wherein Y is halogen; R is independently selected …
Number of citations: 0 www.sumobrain.org
S Patel, AS Hodage, A Verma, S Agrawal… - Dalton …, 2016 - pubs.rsc.org
… 4a was synthesized from N-allyl-2-chloro-5-nitrobenzamide (500 mg, 2.1 mmol) by using … way as described for 4a from N- n butyl-2-chloro-5-nitrobenzamide. Yield 740 mg (79%), mp …
Number of citations: 11 pubs.rsc.org

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。